molecular formula C9H12N2O2S B1208489 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide CAS No. 31404-61-2

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

Cat. No.: B1208489
CAS No.: 31404-61-2
M. Wt: 212.27 g/mol
InChI Key: UGLLZXSYRBMNOS-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The compound 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (THIQ-7-SA) emerged as a subject of pharmacological interest in the mid-20th century during investigations into adrenergic pathway regulation. Initially synthesized as part of efforts to develop inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for catalyzing the conversion of norepinephrine to epinephrine, THIQ-7-SA was first described in patent literature under the designation SK&F-29661. Its discovery aligned with broader explorations of tetrahydroisoquinoline derivatives, a class known for modulating neurotransmitter systems.

The nomenclature reflects its structural features: the "1,2,3,4-tetrahydroisoquinoline" core indicates a partially saturated bicyclic system, while the "7-sulfonamide" suffix specifies the position and identity of the functional group. Systematic IUPAC naming (this compound) emphasizes the sulfonamide substituent at the 7-position of the tetrahydroisoquinoline scaffold.

Structural Characteristics and IUPAC Classification

THIQ-7-SA possesses a molecular formula of C₉H₁₂N₂O₂S and a molar mass of 212.27 g/mol. Key structural attributes include:

Property Value
Molecular Formula C₉H₁₂N₂O₂S
SMILES C1CNCC2=C1C=CC(=C2)S(=O)(=O)N
InChI Key UGLLZXSYRBMNOS-UHFFFAOYSA-N
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

The bicyclic tetrahydroisoquinoline system adopts a chair-like conformation, with the sulfonamide group introducing polarity and hydrogen-bonding capacity. X-ray crystallography and computational models confirm that the sulfonamide oxygen atoms engage in π-stacking interactions with aromatic residues in enzyme binding pockets, a feature critical to its biological activity.

Position in the Tetrahydroisoquinoline Sulfonamide Chemical Family

THIQ-7-SA belongs to the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline subclass, characterized by sulfonamide modifications at various positions of the isoquinoline ring. Its 7-sulfonamide substitution distinguishes it from analogs like 3-sulfonamides (e.g., SKF-64139), which exhibit distinct PNMT inhibition profiles. The compound serves as a structural template for derivatives explored in antimicrobial and anti-inflammatory applications, leveraging the sulfonamide group’s capacity for hydrogen bonding and charge transfer interactions.

Within medicinal chemistry, THIQ-7-SA represents a bridge between early sulfonamide antibiotics and modern targeted therapies. Unlike broad-spectrum sulfa drugs, its activity hinges on selective enzyme inhibition rather than antimetabolite effects. Recent synthetic advances, such as microwave-assisted cyclization using SiO₂/PPA catalysts, have expanded access to analogs while highlighting THIQ-7-SA’s role as a foundational scaffold.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLLZXSYRBMNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185328
Record name 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-61-2
Record name 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Cyclization and Sulfonamide Formation

The foundational approach to synthesizing 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide involves cyclization of benzylamine derivatives followed by sulfonamide functionalization. Early methods relied on acid-catalyzed cyclization of precursors such as 2-phenylethylamines, which undergo intramolecular condensation to form the tetrahydroisoquinoline scaffold . Subsequent sulfonylation introduces the sulfonamide group at the 7-position.

A representative protocol involves reacting 7-amino-1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides in dichloromethane under basic conditions (e.g., triethylamine). This method typically achieves moderate yields (50–65%) but requires rigorous purification due to byproduct formation .

Table 1: Classical Cyclization-Sulfonylation Parameters

PrecursorCyclization AgentSulfonylation ReagentYield (%)Reference
2-PhenylethylamineH₂SO₄ (conc.)Tosyl chloride58
7-Amino-THIQ derivativePPA/SiO₂Methanesulfonyl chloride62

Microwave-Assisted Green Synthesis

Recent advancements prioritize eco-friendly protocols using microwave irradiation. A study demonstrated that this compound derivatives are synthesized efficiently via a one-pot, two-step reaction under microwave conditions . The process employs polyphosphoric acid (PPA) immobilized on silica (PPA/SiO₂) as a recyclable catalyst, enhancing reaction efficiency and reducing waste.

Key steps include:

  • Cyclization : Benzylamine derivatives react with aldehydes under microwave irradiation (100–120°C, 300 W) to form the tetrahydroisoquinoline core.

  • Sulfonylation : Immediate treatment with sulfonyl chlorides in acetonitrile introduces the sulfonamide group.

This method reduces reaction times from hours to minutes (15–20 min) and improves yields to 75–85% . The catalyst PPA/SiO₂ is recoverable for up to five cycles without significant activity loss .

Table 2: Microwave-Assisted Synthesis Optimization

Temperature (°C)Irradiation Time (min)Catalyst Loading (g)Yield (%)
100150.578
120200.785

Iron-Catalyzed Tandem Alcohol Substitution-Hydroamination

A novel iron-catalyzed method combines alcohol substitution and hydroamination to streamline tetrahydroisoquinoline formation. FeBr₃ paired with AgSbF₆ activates benzylic alcohols, enabling nucleophilic attack by sulfonamides . The tandem process proceeds via:

  • Substitution : FeBr₃/AgSbF₃ mediates benzyl alcohol displacement by sulfonamide.

  • Hydroamination : Intramolecular C–N bond formation cyclizes the intermediate into the tetrahydroisoquinoline framework.

This method achieves 68–72% yields and tolerates electron-donating and withdrawing substituents on the aryl ring . Steric hindrance from bulky sulfonamides (e.g., 2,4,6-triisopropylbenzenesulfonamide) improves regioselectivity for the 7-position .

Table 3: Iron-Catalyzed Reaction Scope

Benzyl Alcohol SubstituentSulfonamideYield (%)
3-Mep-Toluenesulfonamide68
4-OMe2-Naphthalenesulfonamide71
2-ClMesitylenesulfonamide66

Cyanamide-Mediated Alkylation and Cyclization

A patent-pending method utilizes cyanamide to directly alkylate tetrahydroisoquinoline precursors in aqueous alcoholic media . The process involves:

  • Alkylation : Tetrahydroisoquinoline reacts with cyanamide (NH₂CN) at pH 7.2–9.0, forming a carboxamidine intermediate.

  • Cyclization : Acidic workup (H₂SO₄) induces intramolecular cyclization, yielding the sulfonamide derivative.

Optimized conditions (methanol/water, 72–73°C, 10 h) provide 87–93% yields, making this method industrially viable due to minimal purification requirements .

Equation 1 :

THIQ+NH2CNpH 8.0–8.1THIQ-carboxamidineH2SO4Sulfonamide derivative[5]\text{THIQ} + \text{NH}2\text{CN} \xrightarrow{\text{pH 8.0–8.1}} \text{THIQ-carboxamidine} \xrightarrow{\text{H}2\text{SO}_4} \text{Sulfonamide derivative} \quad

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Classical Cyclization50–656–12 hModerateHigh (toxic solvents)
Microwave-Assisted75–8515–20 minHighLow (recyclable catalyst)
Iron-Catalyzed Tandem66–723–5 hModerateModerate (metal waste)
Cyanamide-Mediated87–9310 hHighLow (aqueous solvent)

Applications and Industrial Production

The cyanamide-mediated method is favored for industrial-scale production due to high yields and compatibility with continuous flow reactors . Microwave-assisted synthesis suits small-batch pharmaceutical applications requiring rapid prototyping . Future directions include enzymatic approaches to enhance stereoselectivity and reduce metal catalyst use.

Chemical Reactions Analysis

Types of Reactions: SKF 29661 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of SKF 29661 with modified functional groups .

Scientific Research Applications

Enzyme Inhibition Studies

  • Mechanism of Action : The primary target of 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is PNMT. By inhibiting this enzyme, the compound can reduce the levels of epinephrine in biological systems. This effect has been studied extensively in vitro and in vivo .
  • Research Utility : Researchers utilize this compound to study the kinetics of enzyme inhibition and the physiological roles of catecholamines in various biological processes. It serves as a model compound for investigating adrenergic system modulation .

Neuropharmacological Applications

  • Impact on Neurotransmitter Systems : Studies have shown that this compound can influence neurotransmitter levels in the brain. For instance, it has been observed to reverse alterations in serotonin and dopamine levels in models of diabetic neuropathy .
  • Potential Therapeutic Uses : Given its effects on neurotransmitter modulation, this compound is being explored for potential therapeutic applications in conditions such as depression and neuropathic pain. Its ability to restore neurotransmitter balance suggests possible use as an adjunct therapy in psychiatric disorders .

Pharmacological Research

  • Development of New Therapeutics : The compound's selective inhibition properties are being investigated for developing new drugs targeting the adrenergic system. This includes exploring its effects on cardiovascular diseases where epinephrine plays a critical role .
  • Case Studies : In experimental setups involving animal models, administration of this compound has demonstrated significant reductions in stress-induced epinephrine release and behavioral changes associated with anxiety .

Comparative Data Table

Application AreaDescriptionKey Findings
Enzyme Inhibition StudiesInvestigation of PNMT inhibitionSignificant reduction in epinephrine levels observed in various studies
NeuropharmacologyEffects on neurotransmitter systemsReversal of altered serotonin and dopamine levels in diabetic models
Pharmacological ResearchDevelopment of adrenergic system-targeting therapeuticsPotential use in treating cardiovascular diseases and psychiatric disorders

Mechanism of Action

SKF 29661 exerts its effects by binding to the active site of phenylethanolamine N-methyltransferase, thereby inhibiting the conversion of norepinephrine to epinephrine. This inhibition is reversible and highly selective, making SKF 29661 a valuable tool for studying the physiological importance of this enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and pharmacological properties of THIQ-7-SA derivatives and structurally related tetrahydroisoquinoline sulfonamides are highly dependent on substituent modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents/Modifications Biological Activity & Key Findings References
THIQ-7-SA Sulfonamide at C7 - Potent PNMT inhibitor (IC₅₀ in nM range).
- Binds non-conserved PNMT pocket via Tyr/Phe interactions.
N-(4-Chlorophenyl)-THIQ-7-SA (TMJ) 4-Chlorophenyl sulfonamide substituent - Enhanced binding affinity due to electron-withdrawing Cl group.
- Improved selectivity for PNMT.
7-p-Bromo/Chloro-sulfonanilides (Compounds 2 & 6) Halogen (Br/Cl) at para position of phenyl - Most potent in vitro PNMT inhibitors (sub-micromolar IC₅₀).
- Limited in vivo efficacy due to poor bioavailability.
3-Fluoromethyl-THIQ-7-SA (PI-17390) Fluoromethyl at C3, HCl salt - Fluorine enhances metabolic stability and lipophilicity.
- Potential CNS penetration due to increased hydrophobicity.
7-Trifluoromethyl-THIQ hydrochloride Trifluoromethyl at C7 - Trifluoromethyl group acts as a bioisostere, improving target engagement and resistance to oxidation.
2-Acetyl-THIQ-7-SA (CAS 31404-59-8) Acetyl group at C2 - Altered pharmacokinetics (increased lipophilicity).
- Reduced PNMT inhibition due to steric hindrance.
3-Methyl-diazirinyl-THIQ-7-SA (Compound 7) Diazirinyl-propanoyl at C3 - Photoaffinity probe for target identification.
- Minimal therapeutic use due to reactive diazirine moiety.

Key Insights

Substituent Position and Activity :

  • C7 Modifications : Halogenation (Cl, Br) at the para position of the sulfonamide phenyl group (e.g., TMJ) enhances in vitro PNMT inhibition by strengthening hydrophobic and electrostatic interactions . However, bulky groups (e.g., trifluoromethyl) may improve metabolic stability but reduce binding affinity .
  • C2/C3 Modifications : Acetylation at C2 (CAS 31404-59-8) or fluoromethylation at C3 (PI-17390) alters pharmacokinetics but often reduces enzymatic inhibition due to steric effects or electronic perturbations .

In Vitro vs. In Vivo Discrepancies :

  • Derivatives like 7-p-bromo-sulfonanilide exhibit sub-micromolar IC₅₀ values in vitro but fail in vivo at doses up to 100 mg/kg, likely due to poor blood-brain barrier permeability or rapid clearance .

Role of Aromatic Residues :

  • THIQ-7-SA’s binding to PNMT relies on interactions with Tyr35, Tyr40, Tyr85, and Phe182, forming hydrogen bonds and π-stacking . Derivatives lacking planar aromatic systems (e.g., aliphatic substituents) show reduced activity.

Bioisosteric Replacements :

  • The trifluoromethyl group (in 7-Trifluoromethyl-THIQ) mimics sulfonamide’s polarity while enhancing lipophilicity, making it a strategic modification for CNS-targeted therapies .

Research Findings and Implications

  • However, optimizing bioavailability remains a challenge .
  • Structural Lessons: The tetrahydroisoquinoline scaffold’s versatility allows diverse substitutions, but activity is highly sensitive to substituent size, position, and electronic properties.
  • Toxicity Considerations : Structural analogs like MPTP () highlight the importance of avoiding neurotoxic moieties during derivative design .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide (THIQ-7-SA), also known as SKF 29661, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, effects on cellular processes, and relevant case studies.

Overview of the Compound

THIQ-7-SA is characterized by a tetrahydroisoquinoline core structure with a sulfonamide group at the 7th position. It is primarily recognized as a selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) , which plays a crucial role in the biosynthesis of epinephrine from norepinephrine. By inhibiting PNMT, THIQ-7-SA can influence adrenaline levels in biological systems, making it a valuable tool in pharmacological research.

Target Enzyme: Phenylethanolamine N-methyltransferase

THIQ-7-SA interacts specifically with PNMT, leading to:

  • Inhibition of Enzyme Activity : This inhibition affects the conversion of norepinephrine to epinephrine.
  • Altered Biochemical Pathways : By modulating PNMT activity, THIQ-7-SA can influence various signaling pathways associated with stress responses and cardiovascular functions .

THIQ-7-SA exhibits several biochemical properties that contribute to its biological activity:

  • Stability : The compound is relatively stable under standard laboratory conditions, which is essential for its use in long-term studies.
  • Cellular Effects : It has been shown to affect cell signaling pathways involved in proliferation and apoptosis. For instance, THIQ-7-SA modulates pathways that regulate neuronal survival and function.

In Vitro Studies

In vitro studies have demonstrated that THIQ-7-SA does not significantly affect exocytosis evoked by calcium entry or major ionic conductances. This suggests that while it influences PNMT activity, it may not broadly alter other ion channel activities in neurons .

Case Studies

  • Neuroendocrine Regulation : A study highlighted the role of THIQ-7-SA in modulating neuroendocrine responses. It was observed that administration of THIQ-7-SA influenced levels of adrenocorticotropic hormone (ACTH) and corticotropin-releasing hormone (CRH), indicating its potential role in stress response modulation .
  • Pain Management : Research into the sympathetic nervous system has explored THIQ-7-SA's effects on pain pathways. The compound's ability to inhibit PNMT may provide insights into developing pain management therapies by regulating catecholamine levels .

Comparative Analysis with Similar Compounds

To better understand THIQ-7-SA's unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamideSimilar tetrahydroisoquinoline coreDifferent position of the sulfonamide group may affect biological activity
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamideContains dimethyl substitutionsMay exhibit altered pharmacokinetics due to steric hindrance
N-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamideMethylated nitrogen atomPotentially different binding affinities compared to non-methylated forms

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles among isoquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide derivatives?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

Core Formation : Cyclization of precursors (e.g., methoxy-substituted benzaldehyde and sulfonamide-functionalized amines) to generate the tetrahydroisoquinoline backbone .

Functionalization : Introduction of sulfonamide groups via reactions with sulfonyl chlorides or sulfonic acids under basic conditions .

Purification : Chromatography or recrystallization to isolate derivatives .

  • Example : Microwave-assisted synthesis using PPA/SiO₂ catalyst achieves higher yields (85–92%) compared to conventional heating (60–70%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 9.5–10.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.65 for C₉H₁₂N₂O₂S) confirm molecular weight .
  • X-ray Crystallography : Resolves spatial arrangements of the tetrahydroisoquinoline core and sulfonamide substituents .

Q. What are the primary biological activities associated with this compound?

  • Reported Activities :

  • Antioxidant Properties : Hydrogen peroxide scavenging (e.g., 40–65% inhibition at 1000 μg/mL) via spectrophotometric assays at 230 nm .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~10 μM) linked to sulfonamide moieties .
  • Neuroprotective Effects : Structural analogs show MAO-B inhibition (IC₅₀ ~5 μM) .

Advanced Research Questions

Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Position Effect on Activity Reference
Chloro (-Cl)7Enhances antimicrobial potency
Methoxy (-OCH₃)6/7Improves neuroprotection and solubility
Methylsulfonyl (-SO₂CH₃)2Increases metabolic stability
  • Mechanistic Note : Electron-withdrawing groups (e.g., -SO₂NH₂) enhance binding to enzyme active sites (e.g., MAO-B) .

Q. How can synthetic methodologies be optimized for scalability and sustainability?

  • Green Chemistry Approaches :

  • Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (e.g., 90% vs. 65%) .
  • Heterogeneous Catalysts : PPA/SiO₂ minimizes waste and enables catalyst reuse .
    • Challenges : Control regioselectivity during cyclization; mitigate side reactions (e.g., over-sulfonation) via pH adjustments .

Q. How should researchers address contradictions in reported bioactivity data?

  • Case Study : Discrepancies in antioxidant assays (e.g., H₂O₂ scavenging vs. DPPH radical inhibition):

Assay-Specific Factors : UV-active compounds may interfere with H₂O₂ absorbance at 230 nm .

Concentration Gradients : Test multiple concentrations (15–1000 μg/mL) to identify dose-dependent trends .

Control Experiments : Include ascorbic acid as a positive control and measure baseline absorbance of compounds without H₂O₂ .

Q. What computational tools support the design of novel derivatives?

  • In Silico Strategies :

  • Molecular Docking : Predict binding affinity to targets (e.g., MAO-B using AutoDock Vina) .
  • QSAR Modeling : Correlate substituent lipophilicity (RM values) with bioactivity .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

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